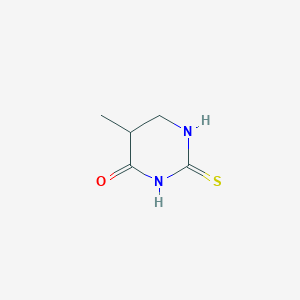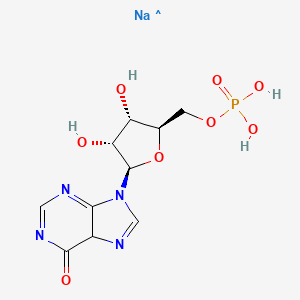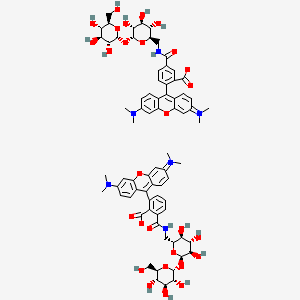
6 TMR Tre
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6 TMR Tre is a fluorescent trehalose conjugate used for imaging bacterial cell envelopes. It selectively labels mycobacterial trehalose monomycolate, allowing real-time visualization of peptidoglycan and monomycolate dynamics at the single-cell level. This compound is suitable for use with confocal and super-resolution microscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6 TMR Tre involves the conjugation of a fluorescent dye to trehalose. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents and reagents to achieve the desired conjugation .
Industrial Production Methods: Industrial production of this compound likely follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6 TMR Tre primarily undergoes substitution reactions during its synthesis. The fluorescent dye is attached to the trehalose molecule through a series of chemical reactions that involve the substitution of functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various coupling agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major product of these reactions is the fluorescent trehalose conjugate, this compound. This compound is characterized by its ability to selectively label mycobacterial trehalose monomycolate, making it useful for imaging applications .
Wissenschaftliche Forschungsanwendungen
6 TMR Tre has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used for imaging bacterial cell envelopes, allowing researchers to study the dynamics of peptidoglycan and monomycolate at the single-cell level. This compound is also used in the development of new antibiotics and in the study of bacterial cell wall synthesis .
Wirkmechanismus
6 TMR Tre exerts its effects by selectively labeling mycobacterial trehalose monomycolate. This allows for the real-time visualization of peptidoglycan and monomycolate dynamics. The molecular targets of this compound are the trehalose monomycolate molecules in the bacterial cell envelope. The pathways involved include the incorporation of the fluorescent trehalose conjugate into the cell envelope, allowing for visualization under microscopy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-TAMRA-Trehalose
- Fluorescent trehalose analogs
Uniqueness: 6 TMR Tre is unique in its ability to selectively label mycobacterial trehalose monomycolate, allowing for real-time visualization of bacterial cell envelope dynamics. This makes it particularly useful for studying the cell wall synthesis and dynamics of mycobacteria .
Eigenschaften
Molekularformel |
C74H86N6O28 |
|---|---|
Molekulargewicht |
1507.5 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/2C37H43N3O14/c1-39(2)17-6-9-20-23(12-17)51-24-13-18(40(3)4)7-10-21(24)27(20)19-8-5-16(11-22(19)35(49)50)34(48)38-14-25-28(42)30(44)32(46)36(52-25)54-37-33(47)31(45)29(43)26(15-41)53-37;1-39(2)16-8-10-18-22(12-16)51-23-13-17(40(3)4)9-11-19(23)26(18)20-6-5-7-21(27(20)35(49)50)34(48)38-14-24-28(42)30(44)32(46)36(52-24)54-37-33(47)31(45)29(43)25(15-41)53-37/h5-13,25-26,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50);5-13,24-25,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50)/t25-,26-,28-,29-,30+,31+,32-,33-,36-,37-;24-,25-,28-,29-,30+,31+,32-,33-,36-,37-/m11/s1 |
InChI-Schlüssel |
SKXYIOOIDRRKIE-IEEFRXRDSA-N |
Isomerische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


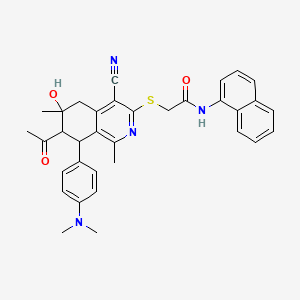
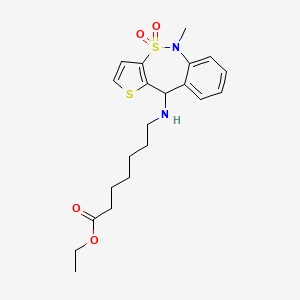

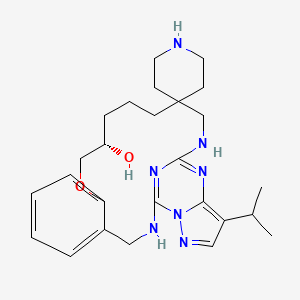
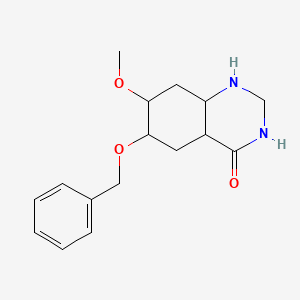

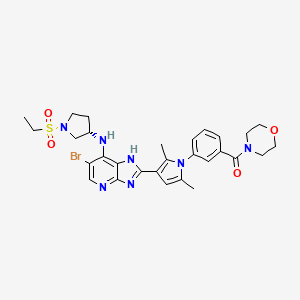
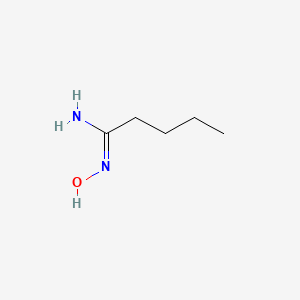
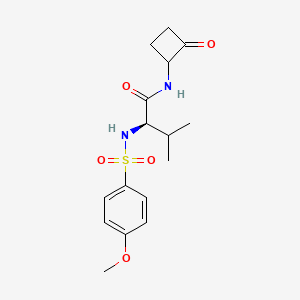
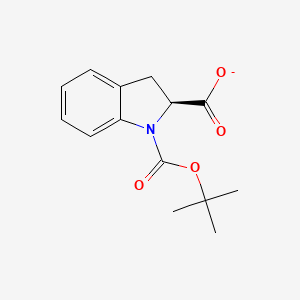
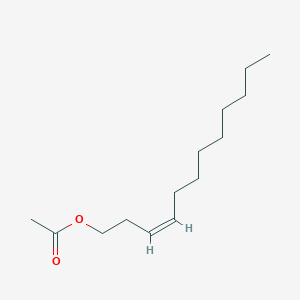
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
